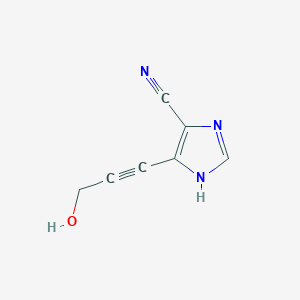
1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as Olaparib, which is a PARP inhibitor used in cancer therapy.
Mechanism Of Action
The mechanism of action of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, which results in cell death. The compound selectively targets cancer cells that have defects in DNA repair pathways, making it a promising candidate for cancer therapy.
Biochemical And Physiological Effects
1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells by inhibiting PARP enzymes. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Furthermore, the compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is its potent PARP inhibition activity, which makes it a promising candidate for cancer therapy. The compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases. However, one of the limitations of the compound is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI). One of the future directions is the development of more potent and selective PARP inhibitors that can overcome the limitations of current PARP inhibitors. Another future direction is the investigation of the compound's potential applications in the treatment of inflammatory diseases. Additionally, the compound's potential use in combination therapy with chemotherapy and radiation therapy should be further explored. Finally, the development of new synthesis methods for the compound should be investigated to improve its yield and purity.
Conclusion:
In conclusion, 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is a potent PARP inhibitor that has shown promising results in cancer therapy. The compound's anti-inflammatory effects also make it a potential candidate for the treatment of inflammatory diseases. However, the compound's low solubility in water may limit its use in certain applications. Future research should focus on the development of more potent and selective PARP inhibitors, investigation of the compound's potential applications in combination therapy, and the development of new synthesis methods for the compound.
Synthesis Methods
The synthesis of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) involves the reaction of 4-cyano-1H-imidazole with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide. The product is then purified through column chromatography to obtain the pure compound.
Scientific Research Applications
1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) has found applications in various scientific research fields such as medicinal chemistry, biochemistry, and cancer research. The compound is a potent PARP inhibitor and has been extensively studied for its potential use in cancer therapy. PARP inhibitors have been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer.
properties
IUPAC Name |
5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-4-7-6(2-1-3-11)9-5-10-7/h5,11H,3H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDRNNSDTXRGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C#CCO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

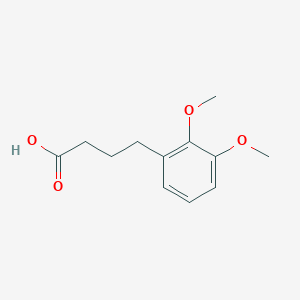
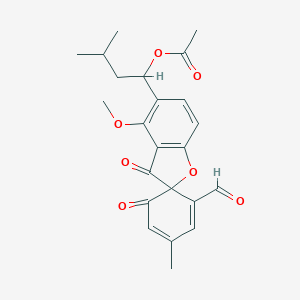
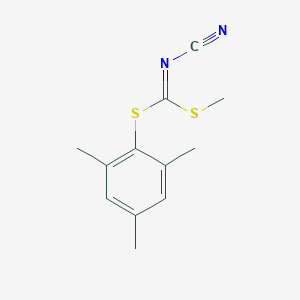
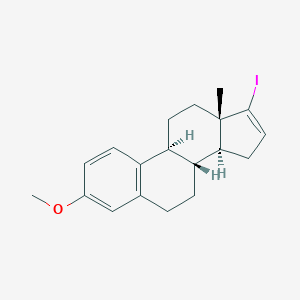
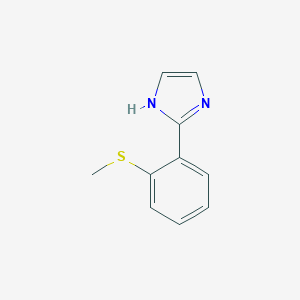
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)

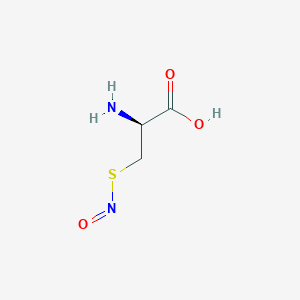

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)
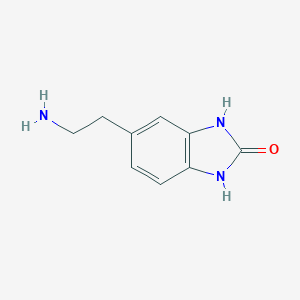
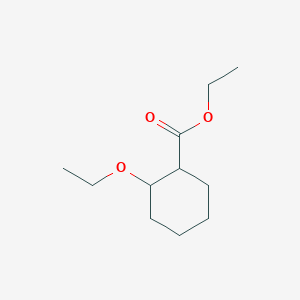
![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
